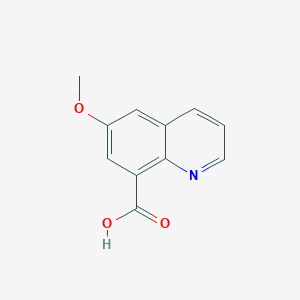

6-Methoxyquinoline-8-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methoxyquinoline-8-carboxylic acid is a chemical compound used for pharmaceutical testing . It is also available in the form of a hydrochloride .

Synthesis Analysis

The synthesis of 6-Methoxyquinoline-8-carboxylic acid involves several steps. The reaction conditions include heating with sulfuric acid and potassium hydroxide at 150 - 170℃ . Other methods involve the use of diethyl sulfate and sodium carbonate . The reaction conditions and operations in the experiment are detailed in the source .

Molecular Structure Analysis

The molecular formula of 6-Methoxyquinoline-8-carboxylic acid is C11H9NO3 . The InChI code is 1S/C11H9NO3.ClH/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)11(13)14;/h2-6H,1H3,(H,13,14);1H .

Physical And Chemical Properties Analysis

The physical form of 6-Methoxyquinoline-8-carboxylic acid hydrochloride is a powder . The molecular weight is 239.66 . The storage temperature is room temperature .

Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Properties

6-Methoxyquinoline-8-carboxylic acid: is a compound of interest in medicinal chemistry due to its quinoline core, a structure found in many pharmacologically active molecules. Quinoline derivatives have been studied for their anticancer properties, as they can interfere with various biological pathways that are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

The quinoline moiety is also known for its antimicrobial properties. Research into 6-Methoxyquinoline-8-carboxylic acid could lead to the development of new antibiotics that are effective against resistant strains of bacteria, addressing a critical need in the fight against infectious diseases .

Anti-Inflammatory Applications

Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to chronic diseases. Quinoline derivatives, including 6-Methoxyquinoline-8-carboxylic acid , are being explored for their potential to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis .

Antituberculosis Activity

Tuberculosis remains a major global health challenge. The quinoline scaffold is a promising candidate for the development of new antituberculosis drugs. Research into 6-Methoxyquinoline-8-carboxylic acid may contribute to finding more effective treatments for this disease .

Antimalarial Potential

Quinoline-based compounds have a long history in antimalarial treatments, with chloroquine being a well-known example6-Methoxyquinoline-8-carboxylic acid could serve as a starting point for the synthesis of novel antimalarial agents that overcome resistance to existing drugs .

Green Chemistry: Sustainable Synthesis

The synthesis of quinoline derivatives, including 6-Methoxyquinoline-8-carboxylic acid , is an area of interest in green chemistry. Researchers are developing more sustainable chemical processes to produce these compounds, reducing the environmental impact of pharmaceutical manufacturing .

Safety And Hazards

The safety information for 6-Methoxyquinoline-8-carboxylic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

6-methoxyquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)11(13)14/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOKBRQKJFQMIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxyquinoline-8-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2874728.png)

![2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2874729.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2874732.png)

![3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2874733.png)

![2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2874734.png)

![3-[1-(2-Cyanoacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2874735.png)

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2874738.png)

![1-(2,4-dichlorobenzyl)-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2874741.png)

![4-butoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2874742.png)

![Bicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2874746.png)